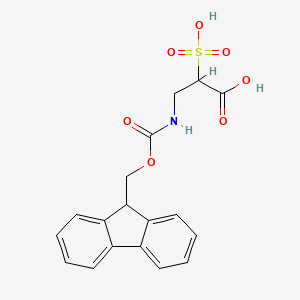

(SR)-3-(9-Fluorenylmethyloxycarbonylamino)-2-sulfo-propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

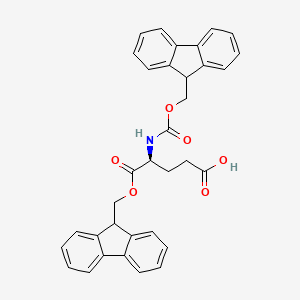

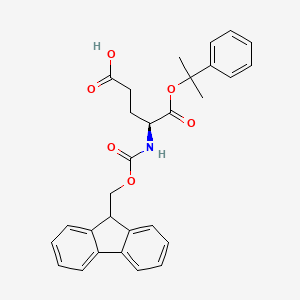

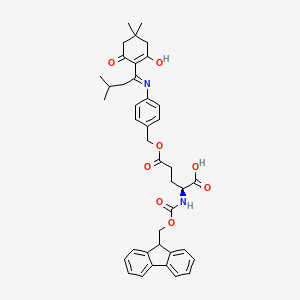

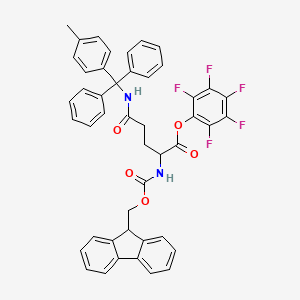

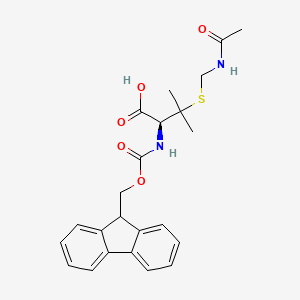

(SR)-3-(9-Fluorenylmethyloxycarbonylamino)-2-sulfo-propanoic acid, also known as FMOC-L-aspartic acid-β,β-dimethyl ester, is a compound used in scientific research applications. This compound is a derivative of aspartic acid and is commonly used in the synthesis of peptides and proteins.

Wissenschaftliche Forschungsanwendungen

Systematic Review Techniques in Chemical Risk Assessment

- Study Overview : This study discusses the application of systematic review (SR) techniques in chemical risk assessment (CRA). It suggests that SR methods can improve the transparency, objectivity, and communication of CRA, addressing controversies around the safety of certain chemicals (Whaley et al., 2016).

Sulfate-Reducing Bacteria in Microbial Mats

- Study Overview : The research provides insights into sulfate-reducing bacteria (SRB), noting their significant role in carbon cycling in various ecosystems. It challenges the misconception that SRB can only exist in anoxic environments and highlights their ability to tolerate and even respire oxygen (Baumgartner et al., 2006).

Separating Fact from Fiction in Systematic Reviews

- Study Overview : This article addresses common misconceptions about systematic reviews (SRs) and emphasizes their applicability across a wide range of topics, including environmental health and chemical risk assessment (Haddaway & Bilotta, 2016).

Dissimilatory Sulfate Reduction

- Study Overview : The paper reviews the mechanisms of dissimilatory sulfate reduction processes, focusing on their application in the treatment of sulfate-containing wastewater. It also discusses the metabolism of sulfate-reducing bacteria (SRB) and their response to environmental stress (Qian et al., 2019).

Wirkmechanismus

Target of Action

The primary target of this compound is amino acids . The 9-fluorenylmethyloxycarbonyl group in the compound interacts with the amino group in amino acids .

Mode of Action

The compound interacts with its targets through a process known as 9-fluorenylmethyloxycarbonyl detachment . This process involves the transfer of a lone hydrogen atom, which promotes the detachment of the 9-fluorenylmethyloxycarbonyl group from the amino group .

Biochemical Pathways

This process affects various biochemical pathways involving amino acids .

Result of Action

The result of the compound’s action is the detachment of the 9-fluorenylmethyloxycarbonyl group from the amino group . This detachment opens opportunities for triggering organic reactions .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as the presence of water in microdroplets . Water can reduce the energy barrier for the lone hydrogen transfer of 9-fluorenylmethyloxycarbonyl, promoting its detachment from the amino group .

Eigenschaften

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-sulfopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO7S/c20-17(21)16(27(23,24)25)9-19-18(22)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUIGLPNXWMXPGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.